
6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is a derivative of picolinic acid, which is known for its role in zinc transport and its use as a synthetic auxin herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and involves the use of boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in zinc transport and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and immunomodulatory applications.
Industry: Used in the development of synthetic auxin herbicides, which are important for agricultural applications.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, thereby affecting various cellular processes. This mechanism is similar to that of picolinic acid, which plays a key role in zinc transport and has been shown to have antiviral and immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Picloram: A synthetic auxin herbicide with a similar structure but different functional groups.
Halauxifen-methyl: Another synthetic auxin herbicide with a different substitution pattern on the picolinic acid skeleton.
Florpyrauxifen-benzyl: A novel herbicide with a unique substitution pattern on the picolinic acid skeleton.
Uniqueness
6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-3-(4-chloro-3-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-6-8(2-4-10(7)14)9-3-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMUZBVKAJDUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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